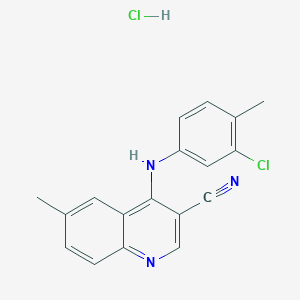

4-((3-Chloro-4-methylphenyl)amino)-6-methylquinoline-3-carbonitrile hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a complex organic molecule that likely contains a quinoline structure (a type of heterocyclic aromatic organic compound), an amino group, and a chloro-methylphenyl group. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields .

Synthesis Analysis

While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through reactions involving aromatic amines, such as 3-chloro-4-methylaniline . These reactions can be carried out in various solvents, such as acetic acid .Chemical Reactions Analysis

Isocyanates, such as 3-chloro-4-methylphenyl isocyanate, are known to react exothermically with many classes of compounds, releasing toxic gases. Reactions with amines, aldehydes, alcohols, alkali metals, ketones, mercaptans, strong oxidizers, hydrides, phenols, and peroxides can cause vigorous releases of heat .Scientific Research Applications

Synthesis of Heterocyclic Compounds

The synthesis of heterocyclic compounds, including quinoline derivatives, is a foundational aspect of research in medicinal chemistry and materials science. For instance, the synthesis of various pyridine and fused pyridine derivatives, including quinoline-3-carbonitriles, showcases the reactivity and functionalization potential of these compounds. These synthetic pathways provide a gateway to exploring the diverse biological and physical properties of the synthesized molecules (Al-Issa, 2012).

Corrosion Inhibition

Quinoline derivatives have been investigated for their corrosion inhibition properties, particularly for protecting metals in acidic environments. Studies demonstrate that compounds like 2-amino-4-arylquinoline-3-carbonitriles exhibit significant inhibition efficiency against mild steel corrosion, highlighting their potential as sustainable corrosion inhibitors. The inhibition mechanism often involves the adsorption of these compounds onto the metal surface, forming a protective layer (Verma et al., 2015).

Antimicrobial Activity

The antibacterial and antifungal activities of quinoline derivatives underscore their importance in the development of new therapeutic agents. Efficient synthetic strategies have led to the creation of compounds with significant antimicrobial properties, suggesting their utility in combating infectious diseases. The structural modifications in these molecules play a crucial role in enhancing their bioactivity, with certain functional groups contributing to increased antimicrobial efficacy (Desai et al., 2021).

Optoelectronic and Charge Transport Properties

The exploration of optoelectronic and charge transport properties of hydroquinoline derivatives, including quinoline-3-carbonitrile analogs, is pivotal for the development of novel materials for electronic and photonic applications. Research in this area focuses on understanding the structural, electronic, and optical characteristics of these compounds, which can lead to their use in devices requiring efficient charge transport and light emission properties (Irfan et al., 2020).

Safety and Hazards

Properties

IUPAC Name |

4-(3-chloro-4-methylanilino)-6-methylquinoline-3-carbonitrile;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClN3.ClH/c1-11-3-6-17-15(7-11)18(13(9-20)10-21-17)22-14-5-4-12(2)16(19)8-14;/h3-8,10H,1-2H3,(H,21,22);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWYSTHBPHVBYPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=CN=C2C=C1)C#N)NC3=CC(=C(C=C3)C)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({4-[(4-{[2-oxo-2-(2,4,5-trifluoroanilino)ethyl]sulfanyl}phenyl)sulfanyl]phenyl}sulfanyl)-N-(2,4,5-trifluorophenyl)acetamide](/img/structure/B2869373.png)

![5-(3-chloro-4-methylphenyl)-1-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2869374.png)

![9-[2-(trifluoromethyl)phenyl]-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one](/img/structure/B2869378.png)

![1-(4-Fluorophenyl)-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]cyclopropane-1-carboxamide](/img/structure/B2869379.png)

![N-Cyclopropyl-N-[(4-hydroxy-3-methoxyphenyl)methyl]but-2-ynamide](/img/structure/B2869384.png)

![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-phenoxyacetamide](/img/structure/B2869385.png)

![2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(4-methoxybenzyl)acetamide](/img/structure/B2869386.png)

![2-(Methoxymethyl)-N-[(E)-2-phenylethenyl]sulfonyl-1,3-thiazole-4-carboxamide](/img/structure/B2869388.png)

![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((6-chloro-2-methylphenyl)amino)formamide](/img/structure/B2869391.png)